molecular formula C21H20N6O2S B2630380 N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894056-77-0

N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2630380
CAS No.: 894056-77-0
M. Wt: 420.49
InChI Key: VYADBQJLKLBIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications

Modification for Anticancer Applications

One study explored modifications of a related compound, focusing on replacing the acetamide group with an alkylurea moiety to enhance antiproliferative activities against human cancer cell lines and reduce acute oral toxicity. This research highlights the compound's potential as a potent PI3K inhibitor and an effective anticancer agent with lower toxicity (Xiao-meng Wang et al., 2015).

Synthesis for Biological Assessment

Another study involved the synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives with an 1,2,4-oxadiazol cycle, aiming to explore their biological properties. This demonstrates the interest in developing novel compounds for potential therapeutic applications, though specific activities were not detailed in the abstract (V. R. Karpina et al., 2019).

Insecticidal Assessment

Research into heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcases the agricultural application of such compounds. The study provides a foundation for developing insecticidal agents utilizing related chemical structures (A. Fadda et al., 2017).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-29-16-7-5-15(6-8-16)11-13-23-20(28)14-30-21-25-24-19-10-9-18(26-27(19)21)17-4-2-3-12-22-17/h2-10,12H,11,13-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYADBQJLKLBIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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